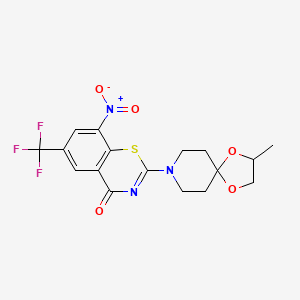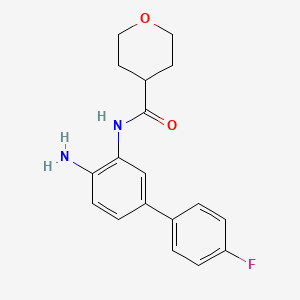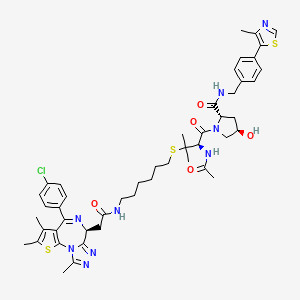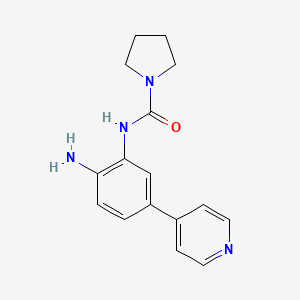
BTZ043 Racémique
Vue d'ensemble
Description
BTZ043 Racémique est un composé connu pour ses puissantes propriétés antimycobactériennes. Il s'agit d'un inhibiteur de la decaprenylphosphoryl-β-D-ribose 2'-épimérase (DprE1), ce qui en fait un candidat prometteur pour le traitement de la tuberculose. Le composé a montré une activité significative contre diverses souches de Mycobacterium tuberculosis, y compris les souches multirésistantes et extrêmement résistantes aux médicaments .
Applications De Recherche Scientifique
BTZ043 Racemate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzothiazinones.
Biology: The compound is used to investigate the biological pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.
Medicine: BTZ043 Racemate is being explored as a potential drug candidate for the treatment of tuberculosis, especially in cases involving drug-resistant strains.
Industry: The compound is used in the development of new antimycobacterial agents and formulations for clinical trials
Mécanisme D'action
Target of Action
BTZ043 Racemate primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . This enzyme plays a crucial role in the synthesis of D-Arabinofuranose, a key component of arabinogalactan and arabinomannan, which are essential for the cell wall synthesis of Mycobacterium tuberculosis .
Mode of Action
BTZ043 Racemate inhibits the function of DprE1 by blocking its activity . This inhibition prevents the formation of D-Arabinofuranose, thereby disrupting the synthesis of the mycobacterial cell wall . The action of BTZ043 Racemate is highly selective for mycobacterial species .
Biochemical Pathways
The primary biochemical pathway affected by BTZ043 Racemate is the synthesis of the mycobacterial cell wall. By inhibiting DprE1, BTZ043 Racemate disrupts the formation of arabinogalactan and arabinomannan, leading to the lysis of the mycobacterial cell and death of the bacterium .
Pharmacokinetics
The pharmacokinetic properties of BTZ043 Racemate are still under investigation. It has been shown to have an acceptable stability in the human organism with no human-specific metabolite . It also showed low interaction with the CYP450 enzymes , indicating a low potential for drug-drug interactions.
Result of Action
BTZ043 Racemate has demonstrated potent bactericidal activity, reducing the viability of Mycobacterium tuberculosis in vitro by more than 1000-fold in under 72 hours . It is active against all tested Mtb strains, including those isolated from multi-drug resistant (MDR) and extensively drug-resistant (XDR) patients .
Action Environment
The efficacy of BTZ043 Racemate can be influenced by the environment within the host organism. For instance, it has been found to penetrate cellular and necrotic lesions and was retained at levels above the serum-shifted minimal inhibitory concentration in caseum . This indicates that the drug’s action, efficacy, and stability can be influenced by factors such as the presence of lesions and the local concentration of the drug within these lesions .
Analyse Biochimique
Biochemical Properties
BTZ043 Racemate interacts with the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), inhibiting its function . This interaction is crucial as DprE1 plays a significant role in the biosynthesis of arabinans, vital components of mycobacterial cell walls .
Cellular Effects
BTZ043 Racemate has a profound impact on the cellular processes of Mycobacterium tuberculosis. By inhibiting DprE1, BTZ043 Racemate blocks the formation of decaprenylphosphoryl arabinose, leading to cell lysis and death of Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of action of BTZ043 Racemate involves the formation of a covalent bond with the DprE1 enzyme, thereby inhibiting its function . This inhibition blocks a critical step in the biosynthesis of arabinans, leading to the lysis and death of the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, BTZ043 Racemate rapidly decreases the growth rate of Mycobacterium smegmatis cells, followed by a swelling of the poles and lysis of the cells after a few hours .
Dosage Effects in Animal Models
In animal models of chronic tuberculosis, administration of BTZ043 Racemate reduces the bacterial burden in the lungs and spleens . The effects vary with different dosages, indicating a dose-dependent response .
Metabolic Pathways
BTZ043 Racemate is involved in the metabolic pathway that leads to the biosynthesis of arabinans . It interacts with the enzyme DprE1, which is a critical component of this pathway .
Transport and Distribution
It is known that BTZ043 Racemate targets the DprE1 enzyme, which is localized at the poles of growing bacteria .
Subcellular Localization
BTZ043 Racemate targets the DprE1 enzyme, which is localized at the poles of growing bacteria . This subcellular localization is crucial for the drug’s function as it allows for the effective inhibition of DprE1, thereby blocking the biosynthesis of arabinans .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du BTZ043 Racémique implique plusieurs étapes, commençant par la préparation du noyau de benzothiazinoneLes conditions de réaction impliquent généralement l'utilisation de solvants organiques comme le diméthylsulfoxyde (DMSO) et l'éthanol, avec un léger chauffage et une assistance ultrasonique pour obtenir la solubilité souhaitée .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement stocké à -20 °C pour maintenir sa stabilité et prévenir la dégradation .
Analyse Des Réactions Chimiques
Types de réactions
BTZ043 Racémique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le groupe nitro pour former des amines.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le noyau de benzothiazinone.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures contrôlées et en présence de solvants appropriés .
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, ce qui peut potentiellement améliorer son activité biologique et ses propriétés pharmacocinétiques .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des benzothiazinones.
Biologie : Le composé est utilisé pour étudier les voies biologiques impliquées dans l'infection par Mycobacterium tuberculosis et les mécanismes de résistance.
Médecine : this compound est exploré comme un candidat médicament potentiel pour le traitement de la tuberculose, en particulier dans les cas impliquant des souches résistantes aux médicaments.
Industrie : Le composé est utilisé dans le développement de nouveaux agents antimycobactériens et de formulations pour les essais cliniques
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme decaprenylphosphoryl-β-D-ribose 2'-épimérase (DprE1). Cette enzyme est cruciale pour la synthèse du D-arabinofuranose, un composant de la paroi cellulaire mycobactérienne. En bloquant cette enzyme, this compound perturbe la synthèse de la paroi cellulaire, ce qui conduit à la lyse cellulaire et à la mort de Mycobacterium tuberculosis. Le mécanisme d'action du composé est hautement sélectif pour les espèces mycobactériennes, ce qui en fait un agent antimycobactérien efficace .
Comparaison Avec Des Composés Similaires
Composés similaires
PBTZ169 (Macozinone) : Une autre benzothiazinone avec des propriétés antimycobactériennes similaires.
Isoniazide : Un médicament antituberculeux de première ligne avec un mécanisme d'action différent.
Ethambutol : Un autre médicament antituberculeux de première ligne qui cible la synthèse de la paroi cellulaire.
Unicité
BTZ043 Racémique se distingue par sa forte puissance contre les souches multirésistantes et extrêmement résistantes aux médicaments de Mycobacterium tuberculosis. Son mécanisme d'action unique, ciblant l'enzyme DprE1, en fait un ajout précieux à l'arsenal des agents antituberculeux .
Propriétés
IUPAC Name |
2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIRORNXIOHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678524 | |
| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957217-65-1 | |
| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








